molecular formula C18H18N4O B15165996 N-(5,7-Dimethyl-1,8-naphthyridin-2-yl)-N-(3-methylphenyl)urea CAS No. 289630-80-4

N-(5,7-Dimethyl-1,8-naphthyridin-2-yl)-N-(3-methylphenyl)urea

Cat. No.: B15165996
CAS No.: 289630-80-4
M. Wt: 306.4 g/mol
InChI Key: AFZWEIOGBKLFPX-UHFFFAOYSA-N
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Description

N-(5,7-Dimethyl-1,8-naphthyridin-2-yl)-N-(3-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a naphthyridine core and a substituted phenyl group, suggests potential biological activity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-Dimethyl-1,8-naphthyridin-2-yl)-N-(3-methylphenyl)urea typically involves the reaction of 5,7-dimethyl-1,8-naphthyridine-2-amine with 3-methylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-Dimethyl-1,8-naphthyridin-2-yl)-N-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(5,7-Dimethyl-1,8-naphthyridin-2-yl)-N-(3-methylphenyl)urea exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,8-Naphthyridin-2-yl)-N-phenylurea
  • N-(5,7-Dimethyl-1,8-naphthyridin-2-yl)-N-phenylurea
  • N-(1,8-Naphthyridin-2-yl)-N-(3-methylphenyl)urea

Uniqueness

N-(5,7-Dimethyl-1,8-naphthyridin-2-yl)-N-(3-methylphenyl)urea is unique due to the specific substitution pattern on the naphthyridine and phenyl rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

289630-80-4

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

1-(5,7-dimethyl-1,8-naphthyridin-2-yl)-1-(3-methylphenyl)urea

InChI

InChI=1S/C18H18N4O/c1-11-5-4-6-14(9-11)22(18(19)23)16-8-7-15-12(2)10-13(3)20-17(15)21-16/h4-10H,1-3H3,(H2,19,23)

InChI Key

AFZWEIOGBKLFPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C2=NC3=C(C=C2)C(=CC(=N3)C)C)C(=O)N

Origin of Product

United States

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